4-(3-Cyanobenzyl)Piperidine
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Overview
Description
4-(3-Cyanobenzyl)Piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyanobenzyl group attached to the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanobenzyl)Piperidine typically involves the reaction of piperidine with 3-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyanobenzyl)Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the cyanobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyanobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the cyanobenzyl group.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(3-Cyanobenzyl)Piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(3-Cyanobenzyl)Piperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation. The cyanobenzyl group plays a crucial role in binding to the target proteins, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a wide range of pharmacological activities.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, known for its presence in many biologically active compounds.
Dihydropyridine: A derivative of pyridine with significant therapeutic applications, especially in cardiovascular diseases
Uniqueness of 4-(3-Cyanobenzyl)Piperidine
This compound is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-13-3-1-2-12(9-13)8-11-4-6-15-7-5-11/h1-3,9,11,15H,4-8H2 |
InChI Key |
IIRKYWMNWGCABF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
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